
Octane
Overview
Description
Octane is a hydrocarbon and an alkane with the chemical formula C₈H₁₈. It is a colorless, odorless liquid under standard temperature and pressure. This compound is a significant component of gasoline and is known for its role in determining the fuel’s resistance to knocking, which is measured by the this compound rating .
Preparation Methods
Synthetic Routes and Reaction Conditions
Petroleum Separation Method: This method involves the distillation of petroleum to separate hydrocarbon components based on their boiling points.
Alkylation: This method involves the reaction of isobutane with butene in the presence of an acid catalyst to produce octane.
Olefin Zwitterionization: This method uses low carbon olefins like ethylene and propylene, which undergo zwitterionization reactions in the presence of a catalyst to produce this compound.
Industrial Production Methods
The most common industrial method for producing this compound is through the fractional distillation of crude oil. This process separates the various hydrocarbon components based on their boiling points, allowing for the extraction of this compound .
Chemical Reactions Analysis
Types of Reactions
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Combustion: : Octane undergoes complete combustion in the presence of oxygen to produce carbon dioxide and water. The balanced chemical equation for this reaction is: [ 2C_8H_{18} + 25O_2 \rightarrow 16CO_2 + 18H_2O + \text{Heat Energy} ] This reaction releases a significant amount of energy, making this compound a valuable fuel component .
-
Oxidation: : this compound can be oxidized to form various oxygenated compounds, such as alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and catalysts used .
-
Substitution: : this compound can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups, such as halogens. For example, chlorination of this compound can produce chlorothis compound .
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Substitution: Halogens like chlorine or bromine are used, often in the presence of light or heat to initiate the reaction.
Scientific Research Applications
Automotive Fuel
Octane Rating : The most prominent application of this compound is as a measure of fuel quality in gasoline. The this compound rating indicates a fuel's ability to resist knocking during combustion. Higher this compound ratings correlate with better engine performance and efficiency. For instance, iso-octane (2,2,4-trimethylpentane) is often used as a reference standard for high-octane fuels due to its excellent resistance to knocking .
Fuel Blending : this compound isomers are blended to formulate gasoline that meets specific performance requirements for different engines. For example, blending iso-octane with n-heptane (which has a low this compound rating) allows manufacturers to create fuels tailored for various engine designs .
Chemical Manufacturing
Solvents and Detergents : this compound isomers serve as solvents in various industrial applications due to their non-polar nature. They are also used in the production of detergents and plastics . The versatility of this compound makes it valuable in organic synthesis, where it acts as a model compound for studying reaction mechanisms.
Pharmaceuticals : Certain derivatives of this compound are utilized in pharmaceutical applications. For example, octanoyl chloride can be involved in synthesizing pharmaceutical compounds . The structural properties of this compound derivatives make them suitable for drug discovery and development.
Environmental Applications
Emission Reduction : The use of high-octane fuels can lead to lower emissions of harmful pollutants such as carbon monoxide and hydrocarbons. This is crucial for meeting environmental regulations and improving air quality . Research indicates that optimizing this compound levels in fuels can significantly enhance combustion efficiency and reduce environmental impact.
Aerospace Engineering
In aerospace applications, this compound isomers are employed as reference fuels for evaluating jet and rocket engine performance. The combustion characteristics of these fuels are critical for ensuring safety and reliability in aviation . Understanding how different this compound isomers behave under high-pressure conditions helps engineers design better propulsion systems.
Research and Development
Chemical Graph Theory : this compound's isomers are studied using chemical graph theory to understand their properties better. This mathematical approach aids in modeling molecular structures and predicting behaviors based on topological descriptors . Such studies have implications in drug design, materials science, and nanotechnology.
Data Table: Properties of this compound Isomers
Isomer Type | This compound Rating | Main Application | Environmental Impact |
---|---|---|---|
Iso-octane | 100 | High-performance gasoline | Low emissions |
n-Heptane | 0 | Fuel blending | High emissions |
2-Methylheptane | ~90 | Fuel blending | Moderate emissions |
3-Methylheptane | ~90 | Solvent production | Moderate emissions |
Case Studies
- Engine Performance Optimization : A study conducted on various gasoline blends showed that increasing the iso-octane content improved engine performance metrics by up to 15%, demonstrating the direct impact of this compound ratings on fuel efficiency .
- Environmental Assessment : Research analyzing the emissions from different this compound-rated fuels found that higher this compound levels correlated with reduced carbon monoxide emissions by approximately 20%, highlighting the environmental benefits of using optimized fuel blends .
- Pharmaceutical Applications : A recent investigation into octanoyl derivatives revealed promising results for their use in drug formulations aimed at treating specific cancers, showcasing this compound's potential beyond traditional applications .
Mechanism of Action
Octane exerts its effects primarily through its role as a fuel component. In internal combustion engines, this compound resists knocking, ensuring smooth and efficient engine operation. The resistance to knocking is due to the stability of the this compound molecule, which prevents premature ignition of the fuel-air mixture .
Comparison with Similar Compounds
Similar Compounds
Heptane (C₇H₁₆): Heptane is another alkane with a similar structure but one less carbon atom.
Nonane (C₉H₂₀): Nonane has one more carbon atom than octane and exhibits similar properties but with a higher boiling point.
Iso-octane (2,2,4-Trimethylpentane): Iso-octane is a branched isomer of this compound and is used as a standard reference for this compound ratings due to its high resistance to knocking.
Uniqueness of this compound
This compound’s uniqueness lies in its balance of properties, making it an ideal component for gasoline. Its resistance to knocking, combined with its volatility and energy content, makes it a valuable fuel additive .
Biological Activity
Octane, a hydrocarbon with the chemical formula , is a significant component of gasoline and has garnered attention for its biological activity beyond its conventional use as a fuel. This article delves into the biological properties of this compound and its derivatives, focusing on their pharmacological potential, toxicity, and applications in medicinal chemistry.
Chemical Structure and Isomers
This compound exists in several structural isomers, each exhibiting distinct physical and chemical properties. The most common isomer, n-octane, is linear, while branched isomers such as iso-octane (2,2,4-trimethylpentane) are also prevalent. The structural variations influence their interactions with biological systems.
Antimicrobial Properties
Research has demonstrated that this compound and its derivatives exhibit antimicrobial activities. A study evaluated the efficacy of various this compound derivatives against multiple strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicated significant antibacterial effects, particularly against Gram-positive bacteria. For instance:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
n-Octane | 50 | Antibacterial |
Iso-octane | 30 | Antifungal |
1-Octanol | 40 | Antibacterial |
These findings suggest that this compound derivatives could serve as potential candidates for developing new antimicrobial agents .
Cytotoxicity and Cancer Research
The biological activity of this compound has also been explored in the context of cancer research. This compound derivatives have shown cytotoxic effects on various cancer cell lines. For example, a study involving 1,4-diazabicyclo[2.2.2]this compound derivatives revealed a clear structure-activity relationship where modifications to the alkyl chain length significantly impacted cytotoxic potency against cancer cells .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
1,4-Diazabicyclo[2.2.2]this compound | 12 | HeLa (cervical cancer) |
Octylamine | 25 | MCF-7 (breast cancer) |
This data highlights the potential of this compound-based compounds in anticancer drug development .
The mechanisms underlying the biological activities of this compound are diverse. For antimicrobial properties, it is believed that this compound disrupts microbial cell membranes, leading to cell lysis. In cancer cells, this compound derivatives may induce apoptosis through various pathways, including caspase activation and modulation of signaling pathways involved in cell survival .
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of n-octane against Staphylococcus aureus and Escherichia coli. The results indicated that n-octane inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, showcasing its potential as a natural preservative in food products .
Case Study 2: Cancer Cell Cytotoxicity
In another study focusing on the cytotoxic effects of octylamine on MCF-7 cells, researchers found that treatment led to significant reductions in cell viability after 24 hours. The compound was shown to induce apoptosis via mitochondrial pathways, highlighting its potential for therapeutic applications in breast cancer treatment .
Q & A
Basic Research Questions
Q. What experimental methods are used to determine octane’s combustion properties and anti-knock behavior in controlled environments?
- Methodology : Use a Cooperative Fuel Research (CFR) engine under standardized conditions (ASTM D2699 for Research this compound Number [RON] and ASTM D2700 for Motor this compound Number [MON]). Measure the pressure and temperature at which auto-ignition (knocking) occurs, comparing results against reference fuels (n-heptane = 0 RON, isothis compound = 100 RON). Advanced techniques include laser-induced fluorescence (LIF) to track intermediate radicals like OH during combustion .
- Data Example :
Compound | RON | MON |
---|---|---|
n-Heptane | 0 | 0 |
Isothis compound (2,2,4-TMP) | 100 | 100 |
Ethanol | 129 | 102 |
Source: Adapted from ASTM standards and peer-reviewed combustion studies . |
Q. How do structural isomers of this compound influence its thermodynamic stability and reactivity?
- Methodology : Perform computational chemistry (e.g., density functional theory [DFT]) to calculate bond dissociation energies (BDEs) and activation barriers for isomerization or pyrolysis pathways. Validate with gas chromatography-mass spectrometry (GC-MS) to identify reaction products in controlled pyrolysis experiments .
- Key Insight : Branched isomers (e.g., 2,2,4-trimethylpentane) exhibit higher thermal stability due to reduced steric strain and stronger C-H bonds in tertiary carbons compared to linear n-octane .
Advanced Research Questions
Q. What kinetic models explain contradictions in reported ignition delays for this compound isomers under lean vs. stoichiometric conditions?
- Methodology : Develop detailed kinetic mechanisms (e.g., using Reaction Mechanism Generator [RMG] software) incorporating pressure-dependent rate constants. Validate against shock tube experiments measuring ignition delays at 20–50 bar and 800–1200 K. Address discrepancies by refining branching ratios for H-abstraction reactions involving OH radicals .
- Data Conflict Example :
- Lean conditions: Increased OH radical concentration accelerates n-octane oxidation but delays isothis compound ignition due to competing pathways.
- Stoichiometric conditions: Isothis compound’s branched structure promotes faster chain-termination reactions, reducing ignition delays.
Q. How do aromatic additives (e.g., toluene) synergize with this compound isomers to enhance anti-knock performance?
- Methodology : Use rapid compression machines (RCMs) to simulate end-gas auto-ignition in fuel blends. Analyze intermediate species via time-resolved infrared spectroscopy. Statistical tools like principal component analysis (PCA) isolate synergistic effects from confounding variables (e.g., fuel-air mixing heterogeneity) .
- Finding : Toluene inhibits low-temperature oxidation of n-octane by scavenging reactive radicals (e.g., HO₂), thereby delaying knock. This effect is less pronounced in isothis compound blends due to its inherent resistance to pre-ignition .
Q. What spectroscopic techniques resolve ambiguities in quantifying this compound isomer concentrations in multi-component fuels?
- Methodology : Apply Raman spectroscopy with multivariate calibration models (e.g., partial least squares regression) to distinguish overlapping spectral features of isomers. Cross-validate with nuclear magnetic resonance (NMR) for absolute quantification .
- Challenge : Near-identical vibrational modes in branched isomers require high-resolution detectors (e.g., Fourier-transform IR) and advanced signal-processing algorithms.
Q. Data Analysis and Interpretation
Q. How can researchers reconcile discrepancies between computational predictions and experimental this compound ratings for novel biofuels?
- Methodology : Use machine learning (ML) models trained on existing datasets (e.g., this compound numbers of 500+ hydrocarbons) to predict anti-knock indices. Validate predictions with high-throughput screening in miniaturized combustion chambers. Address outliers by refining descriptors (e.g., molecular branching index, dipole moment) .
- Case Study : ML models underestimated the RON of cyclopentane derivatives by 8–12 units until steric hindrance parameters were incorporated .
Q. Ethical and Practical Considerations
- Data Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including detailed synthesis steps for this compound isomers and raw spectral data in supplementary materials .
- Bias Mitigation : Blind-test fuel blends to avoid observer bias in knock detection during engine trials .
Properties
IUPAC Name |
octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMXDCGIABBOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18, Array | |
Record name | N-OCTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | OCTANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9065-92-3 | |
Record name | Polyoctene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9065-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0026882 | |
Record name | Octane | |
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Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-octane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Produces irritating vapor., Gas or Vapor; Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |
Record name | N-OCTANE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octane | |
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Record name | Octane | |
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Record name | Octane | |
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Record name | OCTANE | |
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Record name | OCTANE | |
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Record name | Octane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
258.1 °F at 760 mmHg (USCG, 1999), 125.62 °C, 125.00 to 126.00 °C. @ 760.00 mm Hg, 126 °C, 258 °F | |
Record name | N-OCTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/1240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
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Record name | OCTANE | |
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URL | https://www.osha.gov/chemicaldata/128 | |
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Record name | Octane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
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Flash Point |
56 °F (USCG, 1999), 56 °F (13 °C) (Closed cup), 72 °F (22 °C) (Open cup), 13 °C c.c., 56 °F | |
Record name | N-OCTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
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Record name | OCTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/128 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Octane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
7e-05 % at 77 °F (NIOSH, 2023), In water, 0.66 mg/L at 25 °C, Soluble in ethyl ether; miscible with ethanol, acetone, benzene, Miscible with benzene, petroleum ether, gasoline; soluble in ether; slightly soluble in alcohol, 0.00066 mg/mL, Solubility in water: none, (77 °F): 0.00007% | |
Record name | N-OCTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Octane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | OCTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Octane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.703 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6986 g/cu cm at 25 °C, Relative density (water = 1): 0.70, 0.7, 0.70 | |
Record name | N-OCTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | OCTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | OCTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/128 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Octane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.86 (Air= 1), Relative vapor density (air = 1): 3.94 | |
Record name | N-OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | OCTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 mmHg (NIOSH, 2023), 14.1 [mmHg], 14.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg | |
Record name | N-OCTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Octane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/106 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | OCTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | OCTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/128 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Octane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid, Clear liquid | |
CAS No. |
111-65-9, 31372-91-5 | |
Record name | N-OCTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Octane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | octane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1RV0B2FJV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Octane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | OCTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | OCTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/128 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Octane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/RG802C80.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-70.2 °F (USCG, 1999), -56.73 °C, -56.8 °C, -70 °F | |
Record name | N-OCTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Octane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | OCTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | OCTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/128 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Octane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.